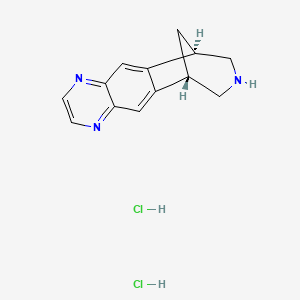

Varenicline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de varénicline est un médicament sur ordonnance principalement utilisé pour cesser de fumer. Il est commercialisé sous des marques telles que Chantix et Champix. Ce composé est un agoniste partiel des récepteurs nicotiniques de l’acétylcholine, ciblant spécifiquement le sous-type alpha4/beta2. En se liant à ces récepteurs, le chlorhydrate de varénicline aide à réduire les envies et les symptômes de sevrage associés à la dépendance à la nicotine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de varénicline implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend la cyclisation d’un dérivé de la pyrazine avec une partie benzazépine. Les conditions réactionnelles impliquent généralement l’utilisation de bases fortes et de températures élevées pour faciliter le processus de cyclisation .

Méthodes de production industrielle : La production industrielle du chlorhydrate de varénicline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance (HPLC) pour la purification. Le produit final est ensuite converti en sa forme de sel chlorhydrate pour sa stabilité et sa facilité de formulation .

Analyse Des Réactions Chimiques

Tosylate Salt Deprotection

A critical step involves deprotecting the 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2(ll),3,5,7,9-pentaene tosylate salt (intermediate from Example 4 in ):

-

Reaction Conditions :

This step liberates the free base, which is subsequently converted to the hydrochloride salt.

Nitration Using Nitronium Triflate

Early synthesis routes (U.S. Patent 6,410,550) nitrated intermediates with excess nitronium triflate (>4 equivalents):

textCompound II + Nitronium triflate → Compound III (nitro intermediate)

This step introduces nitro groups critical for subsequent cyclization .

Condensation with Haloacetaldehyde

An improved process (Patent US8314235B2) condenses a protected diamino-10-aza-tricyclo compound with haloacetaldehyde:

textProtected diamino intermediate + Haloacetaldehyde → Protected triazatetracyclo compound

Debenzylation

Final debenzylation under acidic or basic conditions yields varenicline free base:

textBenzylated intermediate → Varenicline free base (via HCl treatment)

This step is optimized for industrial scalability .

Analytical Complexation Reactions

Varenicline forms stoichiometric complexes for spectroscopic quantification:

Erythrosine B Complexation

In acidic media (pH 4), varenicline protonates and reacts with erythrosine B (EB) to form a 1:1 non-fluorescent complex:

textVarenicline⁺ + EB⁻ → [VRN-EB] complex (quenches fluorescence)

-

Stoichiometry Confirmation :

| Method | λₑₓ (nm) | λₑₘ (nm) | Linear Range (µg/mL) | Correlation Coefficient |

|---|---|---|---|---|

| Fluorimetry | 528 | 550 | 0.4–4.0 | 0.9993 |

| Spectrophotometry | – | 550 | 1.0–10.0 | 0.9999 |

Degradation and Stability

Varenicline hydrochloride exhibits pH-independent dissolution but degrades under stressed conditions:

Hydrolytic Degradation

-

Conditions : Acidic (0.1N HCl) and alkaline (0.1N NaOH) hydrolysis at 80°C for 8 hours.

-

Findings : No significant degradation, confirming stability across pH 1.2–6.8 .

Oxidative Degradation

-

Conditions : 3% H₂O₂ at 80°C for 8 hours.

-

Outcome : Minimal degradation, supporting its robustness in formulation .

Salt Formation and Purification

Final conversion to the hydrochloride salt involves:

textVarenicline free base + HCl → this compound

Applications De Recherche Scientifique

Smoking Cessation

Efficacy and Mechanism

Varenicline is primarily used to help individuals quit smoking by reducing withdrawal symptoms and cravings. It acts on nicotinic receptors in the brain, mimicking nicotine's effects while simultaneously blocking nicotine from attaching to these receptors. A pivotal study demonstrated that varenicline significantly increased continuous quit rates compared to placebo, with rates of 48.0% for the highest dose (1.0 mg twice daily) versus 17.1% for placebo .

Long-Term Outcomes

Long-term follow-up studies indicate that varenicline maintains higher quit rates over time. For instance, carbon monoxide-confirmed quit rates remained significantly higher in varenicline-treated groups compared to placebo at various intervals post-cessation .

Treatment of Other Addictions

Cocaine and Nicotine Co-Administration

Recent studies have explored varenicline's potential in treating poly-drug use, particularly involving nicotine and cocaine. Research indicated that varenicline reduced self-administration behaviors for both substances in animal models, suggesting its utility in addressing multiple substance use disorders .

Psychiatric Applications

Impact on Mood Disorders

Varenicline has been investigated for its effects on mood and psychiatric symptoms. Some studies suggest it may have a suppressive effect on depressive symptoms during smoking cessation . However, there are also reports of adverse psychiatric events associated with its use, necessitating careful monitoring of patients with pre-existing mental health conditions .

Cardiovascular Safety

Comparative Safety Profile

A significant concern regarding smoking cessation therapies is their cardiovascular safety. Varenicline has been compared with other cessation aids like bupropion and nicotine replacement therapy (NRT). Findings from large-scale trials indicate that varenicline does not significantly increase cardiovascular risk compared to placebo or other treatments, making it a safer option for patients with cardiovascular concerns .

Table 1: Efficacy of Varenicline in Smoking Cessation Trials

| Study Reference | Dose (mg) | Quit Rate (%) | Comparison Group | Statistical Significance |

|---|---|---|---|---|

| 0.3 | 37.3 | Placebo | P < .001 | |

| 1.0 (once) | 48.0 | Placebo | P < .001 | |

| N/A | Higher than NRT | NRT | Not specified |

Table 2: Varenicline's Impact on Co-Addiction

| Substance Combination | Varenicline Effect | Statistical Significance |

|---|---|---|

| Nicotine + Cocaine | Reduced self-administration | P < .05 |

| Nicotine Alone | Dose-dependent reduction | P < .05 |

Case Studies

Case Study: Depression Management During Quitting

A clinical trial involving patients with depression undergoing smoking cessation found that those treated with varenicline exhibited fewer depressive episodes compared to those receiving placebo or bupropion, highlighting its potential dual benefit in managing both smoking addiction and mood disorders .

Case Study: Cardiovascular Safety Monitoring

In the EAGLES trial, participants treated with varenicline showed similar cardiovascular event rates as those treated with nicotine patches or bupropion, reinforcing its safety profile in patients with cardiovascular risks during smoking cessation efforts .

Mécanisme D'action

Le chlorhydrate de varénicline agit comme un agoniste partiel aux récepteurs nicotiniques de l’acétylcholine alpha4/beta2. En activant partiellement ces récepteurs, il réduit la libération de dopamine dans le centre de récompense du cerveau, le noyau accumbens. Cette action contribue à atténuer les envies et les symptômes de sevrage associés à la dépendance à la nicotine. De plus, le chlorhydrate de varénicline a une certaine activité sur d’autres sous-types de récepteurs nicotiniques, notamment les récepteurs contenant alpha3/beta4 et alpha6 .

Composés similaires :

Bupropion : Un autre médicament pour cesser de fumer, mais il fonctionne comme un inhibiteur de la recapture de la norépinéphrine et de la dopamine.

Thérapies de remplacement de la nicotine (TRN) : Incluent des produits comme les timbres et les gommes à la nicotine, qui fournissent de la nicotine pour réduire les symptômes de sevrage.

Cytisine : Un alcaloïde d’origine végétale qui agit également comme un agoniste partiel aux récepteurs nicotiniques.

Unicité : Le chlorhydrate de varénicline est unique par sa forte sélectivité et son activité agoniste partielle aux récepteurs nicotiniques de l’acétylcholine alpha4/beta2. Cette sélectivité lui permet de réduire efficacement les envies et les symptômes de sevrage avec moins d’effets secondaires que les agonistes complets comme la nicotine .

Comparaison Avec Des Composés Similaires

Bupropion: Another smoking cessation aid, but it works as a norepinephrine-dopamine reuptake inhibitor.

Nicotine Replacement Therapies (NRT): Includes products like nicotine patches and gum, which provide nicotine to reduce withdrawal symptoms.

Cytisine: A plant-based alkaloid that also acts as a partial agonist at nicotinic receptors.

Uniqueness: Varenicline Hydrochloride is unique in its high selectivity and partial agonist activity at the alpha4/beta2 nicotinic acetylcholine receptors. This selectivity allows it to effectively reduce cravings and withdrawal symptoms with fewer side effects compared to full agonists like nicotine .

Activité Biologique

Varenicline hydrochloride, marketed under the brand name Champix, is a selective partial agonist at nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 subtype. Its primary use is as an aid in smoking cessation, where it helps to alleviate withdrawal symptoms and reduce the reinforcing effects of nicotine. This article provides a comprehensive overview of the biological activity of varenicline, including its mechanism of action, pharmacokinetics, efficacy in clinical trials, and safety profile.

Varenicline functions by selectively binding to nAChRs, particularly the α4β2 subtype, with significant affinity. It exhibits partial agonistic activity at this receptor, which results in a moderated release of dopamine—approximately half that induced by nicotine itself. This mechanism allows varenicline to mitigate withdrawal symptoms while simultaneously reducing the rewarding effects of nicotine.

Key Binding Affinities

The following table summarizes the binding affinities and actions of varenicline at various nAChR subtypes:

| Target | EC50 (μM) | IC50 (nM) | Ki (nM) | Emax (%) | Action |

|---|---|---|---|---|---|

| α4β2 | 1.30 ± 0.18 | 2.8 ± 1.2 | 0.09 | 20 ± 6 | Partial Agonist |

| α4β4 | 0.37 ± 0.08 | 26.7 ± 2.4 | 0.121 | 93 ± 7 | Full Agonist |

| α3β4 | 6.4 ± 1.2 | 2336 ± 762 | 13 | 45 ± 10 | Partial Agonist |

| α7 | 0.18 ± 0.02 | 69.0 ± 8.1 | 100 | 101 ± 8 | Full/Super Agonist |

Varenicline's ability to displace nicotine from its binding sites reduces nicotine's efficacy in stimulating dopamine release, which is crucial for its role in smoking cessation therapies .

Pharmacokinetics

Varenicline displays favorable pharmacokinetic properties that enhance its therapeutic effectiveness:

- Absorption : Peak plasma concentrations occur approximately 3–4 hours post-administration.

- Half-life : The elimination half-life is approximately 24 hours , allowing for once or twice daily dosing.

- Metabolism : Less than 10% of varenicline undergoes metabolism; most is excreted unchanged via renal pathways (92–93%).

- Protein Binding : Less than 20% , indicating a low potential for drug interactions .

Efficacy in Clinical Trials

Numerous clinical studies have demonstrated the efficacy of varenicline in promoting smoking cessation:

- In a pivotal trial comparing varenicline to placebo and bupropion, continuous quit rates were significantly higher for varenicline at both doses tested (1 mg twice daily and once daily) compared to placebo (48% vs. 17% for the former) .

- A meta-analysis revealed that varenicline was more effective than both bupropion and nicotine replacement therapies in maintaining abstinence over extended periods .

Case Study Example

In one randomized controlled trial involving over 3,000 participants , varenicline was shown to significantly reduce smoking urges and cravings compared to placebo groups. The study reported a continuous abstinence rate of 14.4% from weeks 4 to 52 , further emphasizing its long-term effectiveness as a smoking cessation aid .

Safety Profile

While generally well-tolerated, varenicline can have side effects, including nausea, insomnia, and vivid dreams. Importantly, studies assessing cardiovascular safety have shown no significant increase in major adverse cardiovascular events (MACE) among users compared to placebo .

Adverse Effects Summary

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Nausea | ~30 |

| Insomnia | ~15 |

| Vivid Dreams | ~10 |

| Discontinuation due to AEs | ~11 |

Propriétés

Numéro CAS |

230615-23-3 |

|---|---|

Formule moléculaire |

C13H15Cl2N3 |

Poids moléculaire |

284.18 g/mol |

Nom IUPAC |

(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |

InChI |

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;; |

Clé InChI |

NZVVYNGXLGJKCW-DRJPZDRJSA-N |

SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

SMILES isomérique |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

SMILES canonique |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

Synonymes |

(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.